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Compound of Interest

Compound Name: Lup-20(29)-ene-3beta,28-diol

CAS No.: 473-98-3

Cat. No.: B1666924 Get Quote

Executive Summary
Betulin (lup-20(29)-ene-3β,28-diol) is a naturally occurring pentacyclic triterpene abundant in

the bark of Betula species (white birch).[1] While Betulin itself exhibits moderate biological

activity, its oxidized derivative, Betulinic Acid (BA), and subsequent semi-synthetic analogues

have emerged as high-value scaffolds in oncology and virology.

This guide analyzes the critical Structure-Activity Relationships (SAR) driving the transition

from a raw phytochemical to clinical candidates like Bevirimat. We examine the molecular

mechanisms—specifically mitochondrial membrane permeabilization in oncology and capsid

maturation inhibition in HIV—and provide validated synthetic protocols for scaffold

functionalization.

The Betulin Pharmacophore: Structural Anatomy
The lupane skeleton offers three primary sites for chemical modification. Understanding the

reactivity and biological implication of each site is the foundation of rational drug design for this

class.

Scaffold Analysis
C-3 Position (Secondary Hydroxyl): The stereochemistry (3β-OH) is crucial. Esterification

here often dictates bioavailability and target affinity (e.g., HIV maturation inhibition).
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C-28 Position (Primary Hydroxyl): Oxidation to a carboxylic acid (Betulin

Betulinic Acid) is the "switch" that activates significant cytotoxicity. Amidation at this site
modulates solubility and overcomes drug resistance.

C-20/29 Position (Isopropenyl Group): This alkene moiety allows for hydrogenation or

expansion into heterocyclic rings, affecting lipophilicity and metabolic stability.

Visualizing the SAR Logic
The following diagram maps the functional zones of the Betulin scaffold.
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Figure 1: Functional zoning of the Betulin scaffold. C-3 and C-28 are the primary drivers of

biological specificity.[2]

Oncology SAR: The Mitochondrial Trigger
Betulinic Acid (BA) is distinct from conventional chemotherapeutics because it induces

apoptosis via the intrinsic mitochondrial pathway, largely independent of p53 status. This

makes it effective against chemo-resistant phenotypes (e.g., melanoma, neuroblastoma).

Mechanism of Action (MoA)
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BA directly targets the mitochondrial outer membrane, inducing permeabilization (MOMP). This

results in the release of cytochrome c and the formation of the apoptosome.

Key SAR Rule: The C-28 Carboxylic Acid is non-negotiable for cytotoxicity. Reduction back to

the alcohol (Betulin) or conversion to a methyl ester drastically reduces anti-cancer potency.
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Figure 2: Betulinic Acid triggers the intrinsic apoptotic pathway via direct mitochondrial

membrane permeabilization.

Comparative Potency Data
The table below illustrates the "C-28 Switch"—the dramatic increase in potency when the C-28

alcohol is oxidized to an acid.

Compound
C-3
Substituent

C-28
Substituent

IC50
(Melanoma
A375)

IC50
(Neuroblastom
a SH-SY5Y)

Betulin -OH -CH2OH > 20 µM > 20 µM

Betulinic Acid -OH -COOH 1.5 - 4.0 µM 2.0 - 5.0 µM

Betulinic Acid

Methyl Ester
-OH -COOCH3 > 20 µM > 20 µM

3-O-Acetyl-

Betulinic Acid
-OAc -COOH 2.0 - 5.0 µM 3.0 - 6.0 µM

Data synthesized from Fulda et al. and Zuco et al. (See References).

Virology SAR: HIV Maturation Inhibition[3][4]
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In HIV research, the SAR focus shifts from C-28 cytotoxicity to C-3 specificity. Bevirimat (PA-

457) was the first-in-class maturation inhibitor. It does not kill the virus but prevents the

cleavage of the capsid protein (CA) from the spacer peptide 1 (SP1), rendering the virions non-

infectious.

The Bevirimat Pharmacophore
C-3 Modification: A 3',3'-dimethylsuccinyl ester is critical. This bulky, acidic side chain

anchors the molecule to the HIV-1 Gag polyprotein.

C-28 Modification: While Bevirimat retains the -COOH, next-generation analogues modify

this to an amine or amide to overcome polymorphisms (SP1-V7A) that cause resistance.
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Figure 3: Bevirimat blocks the final step of HIV maturation. C-28 amines are developed to

bypass SP1 resistance.

Experimental Protocols
Synthesis of Betulinic Acid from Betulin (Jones
Oxidation)
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The conversion of Betulin to Betulinic Acid is the foundational step for most derivatives. This

protocol uses Jones Reagent for rigorous oxidation, followed by selective reduction.

Reagents:

Betulin (98% purity)

Jones Reagent (CrO3 in dil. H2SO4)[3][4]

Acetone (Solvent)

Sodium Borohydride (NaBH4)

Tetrahydrofuran (THF) / Methanol

Workflow:

Oxidation (Betulin

Betulonic Acid):

Dissolve Betulin (10 mmol) in Acetone (100 mL) at 0°C.

Add Jones Reagent dropwise until the orange color persists (approx. 15-20 mL).

Stir at 0°C for 2 hours.

Quench: Add Isopropanol (5 mL) to consume excess oxidant (solution turns green).

Workup: Pour into ice water, filter the precipitate. This is Betulonic Acid (C-3 ketone, C-28

acid).[4]

Selective Reduction (Betulonic Acid

Betulinic Acid):

Dissolve crude Betulonic Acid in THF/Methanol (1:1).

Add NaBH4 (5 equiv) at 0°C. Stir for 4 hours.
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Stereochemistry Note: The reduction predominantly yields the 3β-isomer (Betulinic Acid)

due to steric hindrance, but the 3α-isomer is a minor byproduct.

Purification: Recrystallize from Methanol.

Validation:

TLC: SiO2, Hexane:Ethyl Acetate (3:1). Betulinic Acid Rf ~ 0.3.

1H NMR (CDCl3): Look for disappearance of aldehyde protons and reappearance of C-3 H

(dd, ~3.2 ppm).

Synthesis of C-3 Esters (General Protocol)
To synthesize Bevirimat-like analogues:

Reflux Betulinic Acid with Succinic Anhydride (or dimethylsuccinic anhydride) in Pyridine.

Add DMAP (0.1 equiv) as a catalyst.

Reflux for 24-48 hours.

Workup with dilute HCl to remove Pyridine.

Future Directions: The Solubility Challenge
The primary failure mode for Betulin derivatives in clinical trials is poor aqueous solubility

(Class IV in BCS).

Current Solutions:

C-28 Amides: Converting the C-28 COOH to an amide with a polar tail (e.g., piperazine,

ethylenediamine) significantly improves water solubility without sacrificing potency.

Cyclodextrin Complexation: Gamma-cyclodextrin inclusions have shown to increase

bioavailability by 10-fold.

Phosphate Prodrugs: Adding a phosphate group at C-3 creates a highly soluble prodrug that

is cleaved by alkaline phosphatases in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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